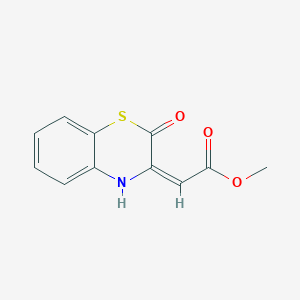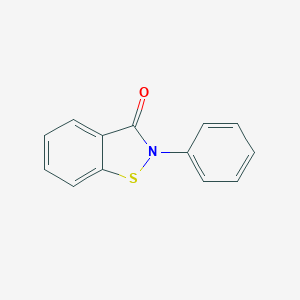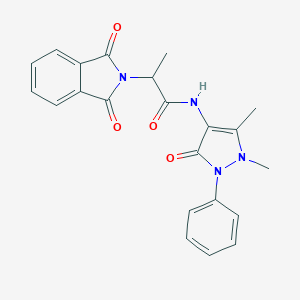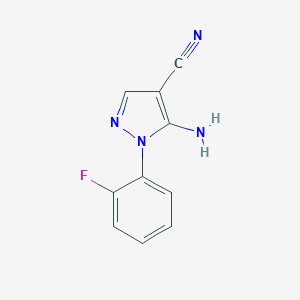
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Methyl (this compound)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been studied for its potential applications in the treatment of neurodegenerative diseases due to its ability to modulate certain signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits various biological activities, making it a useful compound for studying the mechanisms of certain diseases. However, it also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Zukünftige Richtungen
There are several future directions for the study of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesemethoden
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to form 2-(2-mercaptophenyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptophenyl)benzothiazole with methyl acrylate to form methyl (this compound)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1774-77-2 |
|---|---|
Molekularformel |
C11H9NO3S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6+ |
InChI-Schlüssel |
VGBWLEISWLDUGT-SOFGYWHQSA-N |
Isomerische SMILES |
COC(=O)/C=C/1\C(=O)SC2=CC=CC=C2N1 |
SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Kanonische SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Andere CAS-Nummern |
1774-77-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)





![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)


